2,3-Dichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is a significant pyridine derivative that contains fluorine atoms. It is extensively utilized in the synthesis of various pesticides due to its unique chemical properties .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine and related compounds involves multiple steps and can be influenced by the presence of electron-withdrawing groups and the position of nitrogen in the pyridine ring. The feasibility of side-chain chlorination is determined by these factors, and the synthesis process often requires careful control of reaction conditions . Other related compounds, such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, are synthesized using different starting materials and can serve as versatile intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of related chloro- and trifluoromethyl-substituted pyridines has been studied using various spectroscopic methods and theoretical calculations. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its molecular structure parameters have been computed using both HF and DFT methods . The crystal structure of related compounds, such as 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, has been determined by X-ray diffraction, revealing specific features like the formation of hydrogen bond systems .
Chemical Reactions Analysis
The reactivity of chloro- and trifluoromethyl-substituted pyridines allows for a variety of chemical reactions. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives with phosphorus sulfide and nucleophilic substitution reactions have been explored to synthesize further functionalized compounds . Additionally, the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine involves reactions that are sensitive to the electronic nature of the substituents on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and trifluoromethyl-substituted pyridines are influenced by their molecular structure. Computational studies provide insights into properties such as vibrational wavenumbers, chemical shifts, and thermodynamic properties. Theoretical calculations, including DFT, help predict the molecular electrostatic potential, natural bond orbital analysis, and solvent effects on excitation energies . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.
Scientific Research Applications
Synthesis in Pesticide Production
2,3-Dichloro-5-trifluoromethyl pyridine is primarily utilized in synthesizing pesticides. Various synthesis processes have been developed to optimize its production, highlighting its significance in agricultural chemicals (Lu Xin-xin, 2006).
Application in Organic Synthesis
This compound undergoes processes like alkoxycarbonylation, facilitated by palladium catalysts. This is significant in organic chemistry for producing derivatives like alkyl 3-chloropyridine-2-carboxylates (R. Crettaz, J. Waser, Y. Bessard, 2001).
Role in Microwave-Assisted Synthesis
The compound is used in microwave irradiation-assisted synthesis of novel triazolopyridine derivatives, showcasing its versatility in facilitating modern synthetic techniques (Ming-yan Yang et al., 2015).
Interaction Studies and Potential Drug Development
Studies on its behavior with molecular iodine have expanded understanding of its potential as an antithyroid drug. These interactions are crucial for developing new pharmaceutical compounds (M. S. Chernov'yants et al., 2011).
Use in Structural and Spectroscopic Analysis
Its derivatives have been analyzed using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. This aids in understanding molecular structures and potential applications in various fields (H. Vural, M. Kara, 2017).
Contribution to Supramolecular Chemistry
Pyridines, including derivatives of 2,3-Dichloro-5-(trifluoromethyl)pyridine, are used in supramolecular chemistry due to their π-stacking ability. This opens avenues for new material and chemical sensor developments (B. Maleki, 2015).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many novel applications of TFMP are expected to be discovered in the future .
properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQGNFVSFKJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074080 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3-Dichloro-5-(trifluoromethyl)pyridine | |
CAS RN |
69045-84-7 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-5-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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